2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid is a compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring This particular compound is characterized by the presence of diphenoxy groups at positions 4 and 6 of the triazine ring and an aminoacetic acid moiety at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4,6-trichloro-1,3,5-triazine as the starting material.
Substitution Reactions: The chlorine atoms at positions 4 and 6 are sequentially displaced by diphenoxy groups through nucleophilic substitution reactions.
Aminoacetic Acid Introduction: The remaining chlorine atom at position 2 is then substituted with an aminoacetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in further substitution reactions, where the diphenoxy groups or the aminoacetic acid moiety can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states and reduced forms of the compound .
Scientific Research Applications
2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular differentiation and regeneration processes.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine: This compound has similar structural features but differs in the substitution pattern and functional groups.
N-(4,6-Dipiperidino-1,3,5-triazin-2-yl)amino acid derivatives: These derivatives have piperidine groups instead of diphenoxy groups, leading to different chemical and biological properties.
Uniqueness
2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid is unique due to its specific substitution pattern and the presence of the aminoacetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific applications.
Properties
IUPAC Name |
2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-14(23)11-18-15-19-16(24-12-7-3-1-4-8-12)21-17(20-15)25-13-9-5-2-6-10-13/h1-10H,11H2,(H,22,23)(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJSTPHTCSSHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NCC(=O)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.